molecular formula C11H16N2O2 B13209762 Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate

Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate

Cat. No.: B13209762
M. Wt: 208.26 g/mol
InChI Key: OIQSAORHRLTCCV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate is a chemical compound with significant interest in various scientific fields. It is known for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents. The compound’s structure features an amino group, a pyridine ring, and an ester functional group, making it versatile for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction typically involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120 to 160°C for 16 to 20 hours under nitrogen protection .

Industrial Production Methods

While specific industrial production methods for ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes like thrombin, thereby affecting blood coagulation pathways . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate can be compared with similar compounds such as:

Uniqueness

The uniqueness of ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate lies in its versatile functional groups, which allow it to participate in a wide range of chemical reactions

Properties

IUPAC Name

ethyl 2-(aminomethyl)-3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-5,8,10H,2,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQSAORHRLTCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CN=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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